molecular formula C4H4BrN B2355390 1-Bromocyclopropane-1-carbonitrile CAS No. 1350746-42-7

1-Bromocyclopropane-1-carbonitrile

Cat. No. B2355390
CAS RN: 1350746-42-7
M. Wt: 145.987
InChI Key: ZJLUXBWDBMMBMZ-UHFFFAOYSA-N
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Description

1-Bromocyclopropane-1-carbonitrile is a chemical compound with the molecular formula C4H4BrN . It has a molecular weight of 145.99 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromocyclopropane-1-carbonitrile is 1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Bromocyclopropane-1-carbonitrile is a liquid at room temperature . It has a molecular weight of 145.99 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.55 .

Scientific Research Applications

Unusual Chlorination in Organic Synthesis

  • A study explored the structure of a derivative of 1-Bromocyclopropane-1-carbonitrile, focusing on its unusual chlorination during an epoxidation reaction. This derivative features two nonplanar six-membered carbon rings and a cyclopropane ring with a CN substituent, demonstrating complex structural chemistry (Ülkü, Tahir, Menzek, & Balcı, 1995).

Spectroscopic Analysis

  • Research on the infrared and Raman spectra of bromocyclopropane, a related compound, involved scanning the vapor and liquid phases. This study was significant in understanding the fundamental modes and interactions within the molecule, which could be extrapolated to similar compounds like 1-Bromocyclopropane-1-carbonitrile (Rothschild, 1966).

Stereochemistry in Electroreductions

  • The stereochemistry of electroreductions of bromocyclopropanes, which are chemically similar to 1-Bromocyclopropane-1-carbonitrile, was studied, revealing insights into asymmetric electrochemical synthesis. This research is pivotal in understanding the electrochemical behavior of such compounds (Hazard, Jaouannet, & Tallec, 1982).

Reactions with Nucleophiles

  • The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leading to the formation of cyclopropane derivatives provides insight into the reactivity of brominated cyclopropanes and their potential applications in creating new organic compounds (Fariña et al., 1986).

Alder-ene and Diels-Alder Reactions

  • Studies have shown that 1-Methylcycloprop-2-ene-1-carbonitrile, a compound structurally similar to 1-Bromocyclopropane-1-carbonitrile, reacts in Alder-ene and Diels-Alder reactions, demonstrating its reactivity and potential for creating complex molecular structures (Lodochnikova et al., 2010).

Reductive Decyanation

  • The reductive decyanation of annulated aminocyclopropane-endo-carbonitriles was investigated, which is relevant for understanding the reactions and applications of similar cyclopropane carbonitriles (Vilsmaier et al., 1998).

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromocyclopropane-1-carbonitrile . These factors include temperature, pH, and the presence of other molecules. Detailed studies are needed to understand how these environmental factors influence the compound’s action.

properties

IUPAC Name

1-bromocyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLUXBWDBMMBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclopropane-1-carbonitrile

CAS RN

1350746-42-7
Record name 1-bromocyclopropane-1-carbonitrile
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